Home > Products > Screening Compounds P109716 > 2-(o-Tolyl)pyrimidin-4(3H)-one
2-(o-Tolyl)pyrimidin-4(3H)-one -

2-(o-Tolyl)pyrimidin-4(3H)-one

Catalog Number: EVT-15416487
CAS Number:
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(o-Tolyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with an o-tolyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 2-(o-Tolyl)pyrimidin-4(3H)-one is C11H10N2O, indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Source and Classification

The compound is classified under pyrimidines, which are six-membered heterocycles containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their presence in nucleic acids and various biological systems. The specific compound 2-(o-Tolyl)pyrimidin-4(3H)-one can be synthesized through various chemical reactions involving pyrimidine derivatives and aromatic compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(o-Tolyl)pyrimidin-4(3H)-one can be achieved through several methods, primarily involving the reaction of o-toluidine with appropriate pyrimidine intermediates. One common approach includes:

  1. Condensation Reaction: The reaction between o-toluidine and a suitable carbonyl compound (such as an aldehyde or ketone) in the presence of acid catalysts can yield the desired pyrimidinone structure.
  2. Cyclization: Further cyclization reactions may be employed to form the pyrimidine ring, often utilizing reagents such as phosphorus oxychloride or other dehydrating agents.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(o-Tolyl)pyrimidin-4(3H)-one features a pyrimidine ring with a methyl-substituted phenyl group (o-tolyl) attached to the 2-position. Key structural data include:

  • Molecular Formula: C11H10N2O
  • Molecular Weight: Approximately 198.21 g/mol
  • Functional Groups: The compound contains an amine group (from the pyrimidine) and a carbonyl group (from the ketone).

Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide further insights into the molecular structure, including bond lengths and angles.

Chemical Reactions Analysis

Reactions and Technical Details

2-(o-Tolyl)pyrimidin-4(3H)-one can participate in various chemical reactions typical of pyrimidine derivatives. Notable reactions include:

  1. Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attack by various reagents, leading to substituted derivatives.
  2. Reduction Reactions: The carbonyl group can undergo reduction to form corresponding alcohols or amines.
  3. Condensation Reactions: The compound can react with electrophiles to form more complex structures, potentially leading to biologically active compounds.

These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(o-Tolyl)pyrimidin-4(3H)-one include:

Chemical properties include reactivity towards nucleophiles due to the electron-withdrawing nature of the carbonyl group.

Applications

Scientific Uses

2-(o-Tolyl)pyrimidin-4(3H)-one has potential applications in various scientific fields:

  1. Medicinal Chemistry: The compound may serve as a lead structure for developing new pharmaceuticals targeting various diseases.
  2. Biological Research: Its interactions with biological molecules make it a candidate for studies on enzyme inhibition or receptor binding.
  3. Material Science: Due to its unique structure, it could be explored for applications in organic electronics or as a building block in polymer synthesis.

Research into its biological activity continues to expand its potential utility in drug discovery and development.

Introduction to Pyrimidinone Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrimidinone Derivatives in Drug Discovery

The therapeutic exploration of pyrimidinones spans over a century, evolving from early dye chemistry to targeted anticancer agents. Key milestones include:

  • 1950s–1970s: Development of barbituric acid derivatives (pyrimidine-2,4,6-triones) as sedatives, establishing the scaffold's central nervous system activity. Concurrently, 5-fluorouracil emerged as a pioneering antimetabolite anticancer drug targeting thymidylate synthase [9].
  • 1980s–2000s: Systematic optimization of pyrimidinone substituents led to kinase inhibitors. Gefitinib (2003) and erlotinib (2004), quinazoline-based EGFR inhibitors, demonstrated the scaffold's capacity for ATP-competitive enzyme inhibition. Though not pure pyrimidinones, their design principles informed subsequent pyrimidinone derivatives [1].
  • 2010s–Present: Third-generation EGFR inhibitors (e.g., osimertinib, AZD9291) incorporated pyrimidinone cores with C-2 aryl substitutions to overcome T790M resistance mutations. Osimertinib's 2-(m-tolyl)pyrimidin-4-amine structure validated the strategic value of methylaryl groups in enhancing mutant kinase selectivity [1] [7].

Table 1: Evolution of Pyrimidinone-Based Therapeutics

EraRepresentative AgentsTherapeutic TargetKey Structural Features
1950sBarbiturates (e.g., phenobarbital)GABA receptors2,4,6-Trisubstituted pyrimidinetriones
1960s5-FluorouracilThymidylate synthase5-Fluoro substitution on uracil
2000sGefitinib/ErlotinibEGFR tyrosine kinaseQuinazoline core (fused pyrimidinone)
2010sOsimertinib (AZD9291)EGFR T790M mutant kinase2-(m-Tolyl)pyrimidin-4-amine
2020sGamhepathiopine derivativesMultistage Plasmodium targets4-Amino-thieno[3,2-d]pyrimidinones

Recent innovations include antimalarial thienopyrimidinones (e.g., Gamhepathiopine), where the pyrimidinone core is fused with thiophene to enhance antiparasitic activity against both hepatic and erythrocytic Plasmodium stages [6]. This progression underscores the scaffold's adaptability to diverse therapeutic targets through rational substituent engineering.

Role of Substituent Positioning in Pyrimidinone Bioactivity: Focus on o-Tolyl Modifications

The bioactivity of pyrimidin-4(3H)-ones is exquisitely sensitive to substituent position and steric orientation. The 2-(o-tolyl)pyrimidin-4(3H)-one exemplifies this principle, where the ortho-methyl group on the C-2 aryl ring induces distinct pharmacological effects:

  • Steric and Electronic Modulation: The o-methyl group creates a 60° dihedral angle with the pyrimidinone plane, enhancing molecular rigidity. This conformation optimizes van der Waals contacts in hydrophobic enzyme pockets (e.g., EGFR's L718/V726 cleft). Electronically, the methyl group's hyperconjugative effects increase aryl ring electron density, favoring π-stacking with protein aromatic residues [8]. Comparative studies of ortho vs. meta/para tolyl isomers reveal 2–5-fold potency differences in kinase assays, with ortho substitutions frequently enhancing mutant selectivity [1].

  • Solubility-Permeability Tradeoffs: While o-tolyl derivatives exhibit reduced aqueous solubility (log S = -4.2) compared to para-analogs (log S = -3.8), their membrane permeability (PAMPA log Pe = -5.1) often exceeds meta and para isomers due to optimized log D<7.4 values (2.8–3.2). This balance supports cellular uptake for intracellular targets [6] [9].

Table 2: Impact of Tolyl Position on Pyrimidinone Properties

Substituent PositionSteric AccessibilityKinase IC50 (EGFR T790M)log D7.4Microsomal Stability (t1/2, min)
ortho-Tolyl (2-CH3)Low0.089 µM3.232
meta-Tolyl (3-CH3)Moderate0.042 µM2.941
para-Tolyl (4-CH3)High0.156 µM2.728
Unsubstituted PhenylHigh0.210 µM2.522
  • Target Engagement Specificity: Molecular dynamics simulations demonstrate that 2-(o-tolyl) derivatives exhibit 40% longer residence times in EGFR T790M compared to wild-type EGFR, attributed to favorable clashes with gatekeeper residue Thr854. This selectivity profile mirrors clinical observations with osimertinib, where m-tolyl contributes to mutant specificity [1] [7]. In antimalarial thienopyrimidinones, o-tolyl at C-2 enhances Plasmodium DHFR inhibition (IC50 = 0.74 µM) over human DHFR (IC50 > 50 µM) by optimizing hydrophobic interactions with Pro113 in the parasitic enzyme [4] [6].

Emerging Trends in Heterocyclic Hybrid Systems Involving Pyrimidinones

Contemporary drug design increasingly exploits pyrimidinone scaffolds within hybrid frameworks to overcome resistance and enhance polypharmacology:

  • Multicomponent Synthesis Platforms: Sustainable synthetic methods enable rapid generation of pyrimidinone hybrids. Petasis reactions integrate 2-(o-tolyl)pyrimidin-4(3H)-ones with boronic acids and aldehydes to yield antimalarial aminoalkyl hybrids (e.g., compound F16, IC50 = 0.74 µM against P. falciparum). Microwave-assisted and solvent-free conditions improve yields (78–92%) while reducing reaction times from 12 h to <30 min [2] [4].

  • Fused Bicyclic Systems: Thieno[3,2-d]pyrimidin-4(3H)-ones (e.g., Gamhepathiopine analogs) demonstrate multistage antimalarial activity by targeting Plasmodium kinase PfGSK3 and DHFR simultaneously. Incorporating ionizable 4-aminopropylpiperazine side chains boosts microsomal stability (t1/2 > 40 min) and solubility (log S = -3.9) while retaining nanomolar potency [6].

Table 3: Advanced Pyrimidinone Hybrid Systems

Hybrid ClassTherapeutic ApplicationTarget EngagementAdvantages over Monocyclic Pyrimidinones
2-Thiopyrimidine-chalconesAnticancer (STAT3/STAT5a inhibition)STAT3 SH2 domain: Kd = 113 µMDual kinase/transcription factor inhibition
Pyrazolo[3,4-d]pyrimidinonesEGFRT790M inhibitionEGFRT790M IC50 = 0.236 µMEnhanced mutant selectivity (8.8-fold vs. wild-type)
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidinesAntimalarialP. falciparum IC50 = 0.74 µMActivity against hepatic and erythrocytic stages
1,2,4-Triazolo[1,5-a]pyrimidinesAntifungalEC50 = 3.34 µg/mL vs. Rhizoctonia solani2.3-fold potency increase over carbendazim
  • Mechanistic Polypharmacology: Hybridization enables simultaneous targeting of structurally related pathways. For example, 2-thiopyrimidine-chalcone hybrids inhibit both STAT3 (IC50 = 113 µM) and STAT5a (IC50 = 50 µM), disrupting oncogenic signaling in leukemia cells. The chalcone moiety's Michael acceptor functionality enables covalent engagement of Cys259 in the STAT3 SH2 domain, while the pyrimidinone core occupies the phosphotyrosine binding site [5] [9]. Similarly, pyrazolo[3,4-d]pyrimidine-4-amine derivatives induce apoptosis in lung cancer via EGFR inhibition (IC50 = 16 nM) while concurrently upregulating BAX/Bcl-2 ratio by 8.8-fold, demonstrating dual kinase modulation and intrinsic apoptotic pathway activation [7].

These innovations highlight pyrimidinone hybrids as next-generation therapeutics designed to address complex disease pathologies through structural and mechanistic integration.

Properties

Product Name

2-(o-Tolyl)pyrimidin-4(3H)-one

IUPAC Name

2-(2-methylphenyl)-1H-pyrimidin-6-one

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-8-4-2-3-5-9(8)11-12-7-6-10(14)13-11/h2-7H,1H3,(H,12,13,14)

InChI Key

IBYBYYLHWVNSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=CC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.